molecular formula C17H26N2O B7913339 2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol

2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol

Cat. No.: B7913339
M. Wt: 274.4 g/mol
InChI Key: LDSRLKQLUBAIQE-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol (CAS: 1353960-58-3) is a heterocyclic compound featuring a benzyl-substituted piperidine ring, a cyclopropylamino group, and an ethanol moiety. However, commercial availability of this compound has been discontinued, likely due to challenges in synthesis, stability, or insufficient efficacy in preliminary studies .

The compound’s structure combines rigidity from the cyclopropane ring with the conformational flexibility of the piperidine and ethanol groups. These features may influence its pharmacokinetic properties, such as blood-brain barrier permeability or receptor-binding affinity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-benzylpiperidin-3-yl)-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c20-12-11-19(16-8-9-16)17-7-4-10-18(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSRLKQLUBAIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N(CCO)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane as a reagent.

    Formation of the Ethanol Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield benzyl-cyclopropyl-piperidine-carboxylic acid, while reduction can produce benzyl-cyclopropyl-piperidine-ethanolamine.

Scientific Research Applications

2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect ion channel function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Structural Features Hypothesized Impact on Bioactivity References
This compound Cyclopropyl, Benzyl 274.41 Rigid cyclopropane, flexible piperidine Potential CNS activity; discontinued
2-[((S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol (S)-stereochemistry at piperidine ~274.41 (estimated) Stereospecific configuration Enhanced receptor selectivity
N1-(1-Benzyl-piperidin-3-ylmethyl)-N1-methyl-ethane-1,2-diamine Piperidinylmethyl, Methyl Not reported Extended diamine chain Increased lipophilicity
N1-((S)-1-Benzyl-pyrrolidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine Pyrrolidine ring (5-membered) Not reported Smaller ring size vs. piperidine Altered binding kinetics
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide Chloroacetamide, Pyrrolidinylmethyl Not reported Electrophilic chloroacetamide group Potential covalent binding to targets

Key Observations:

Stereochemical Influence: The (S)-configured analog (Entry 2) may exhibit improved target engagement due to enantioselective interactions, a common phenomenon in drug-receptor binding .

Functional Group Additions : Chloroacetamide derivatives (Entry 5) introduce electrophilic reactivity, suggesting a mechanism for covalent inhibition—a strategy used in kinase inhibitors .

Research Implications and Discontinuation Trends

The discontinuation of this compound () and related compounds may reflect:

  • Synthetic Complexity : Cyclopropane and benzyl-piperidine moieties require multi-step synthesis, increasing production costs.
  • Pharmacokinetic Limitations : High molecular weight (~274 g/mol) and rigid structures might reduce oral bioavailability.
  • Biological Performance : Preliminary assays may have shown insufficient efficacy or selectivity compared to newer analogs.

Biological Activity

2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol, a synthetic organic compound, exhibits significant potential for various biological activities due to its unique structural features. This compound contains a piperidine ring, a cyclopropyl group, and an ethanol moiety, which together suggest interactions with multiple biological targets, particularly in the context of pharmacology.

Structural Characteristics

The compound is characterized by:

  • Piperidine Ring : Commonly found in many pharmacologically active compounds.
  • Cyclopropyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Ethanol Moiety : Allows for hydrogen bonding and interaction with biological systems.

These structural elements may contribute to its pharmacological effects, particularly in relation to neurotransmitter systems involving dopamine and serotonin receptors.

The mechanism of action of this compound involves binding to specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including potential analgesic and neuroprotective properties. The exact pathways and targets remain under investigation but are believed to include interactions with neurotransmitter systems.

Biological Activity and Pharmacological Effects

Preliminary studies indicate that this compound may exhibit significant pharmacological effects. Research suggests the following potential activities:

  • Analgesic Properties : Similar compounds have been investigated for pain relief.
  • Antidepressant Effects : Potential interactions with serotonin receptors could contribute to mood regulation.
  • Neuroprotective Effects : The structural characteristics may confer protective benefits against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
1-BenzylpiperidinePiperidine ring with benzyl groupCommon scaffold in various pharmacological agents
1-Benzylpiperidin-4-aminePiperidine ring with amine functionalityKnown for analgesic properties
2-(1-Benzylpiperidin-4-yl)acetic acidAcetic acid derivative of benzylpiperidinePotential anti-inflammatory activity
N-(1-Benzylpiperidin-4-yl)acetamideAcetamide derivativeInvestigated for central nervous system effects

The presence of both cyclopropyl and ethanol moieties in our compound distinguishes it from others, potentially enhancing its binding affinity and specificity for certain molecular targets.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of similar compounds:

  • Study on Analgesics : Research indicated that piperidine derivatives exhibit significant analgesic properties when tested on various pain models.
  • Neuroprotective Studies : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
  • Serotonin Receptor Interaction : Investigations into related compounds revealed their ability to modulate serotonin receptor activity, suggesting potential antidepressant effects.

Q & A

Q. What are the established synthetic routes for 2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol, and what are their critical reaction conditions?

The synthesis typically involves multi-step reactions:

  • Step 1: Alkylation of piperidine derivatives to introduce the benzyl group at the 1-position.
  • Step 2: Cyclopropane ring formation via [2+1] cycloaddition or other methods, requiring catalysts like Rh(II) or Cu(I) for stereochemical control .
  • Step 3: Reductive amination to attach the cyclopropyl-amino group, using NaBH3_3CN or Pd/C under hydrogen atmosphere .
  • Step 4: Ethanol moiety incorporation via nucleophilic substitution or ester hydrolysis.
    Critical conditions: Anhydrous solvents (e.g., THF, DCM), inert atmosphere (N2_2), and temperature control (0–60°C) to prevent side reactions .

Q. How is this compound characterized structurally, and what analytical methods are essential for purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and piperidine protons (δ 1.5–3.0 ppm) are key markers .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (274.41 g/mol) and fragmentation patterns .
  • HPLC/LC-MS: Essential for purity assessment (>95% purity), with C18 columns and acetonitrile/water gradients .

Q. What preliminary pharmacological targets are hypothesized for this compound?

Based on structural analogs (e.g., piperidine-derived amines):

  • Neurological targets: Potential interaction with serotonin or dopamine receptors due to the benzyl-piperidine scaffold .
  • Antimicrobial activity: Cyclopropane groups may disrupt bacterial membrane synthesis .
  • In vitro assays: Recommended initial screens include receptor binding assays (radioligand displacement) and MIC tests against Gram-positive/-negative bacteria .

Advanced Research Questions

Q. How does stereochemistry at the piperidine and cyclopropane moieties influence biological activity?

  • Chiral centers: The 3-position of piperidine and cyclopropane ring substituents create stereoisomers with divergent receptor affinities.
  • Case study: (R)- vs. (S)-configurations in similar compounds show 10–100x differences in IC50_{50} values for serotonin receptors .
  • Methodology: Asymmetric synthesis (chiral catalysts) or enzymatic resolution to isolate enantiomers, followed by comparative bioactivity assays .

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Catalyst screening: Transition metals (e.g., Pd/C for hydrogenation) vs. organocatalysts for stereoselective steps .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) improve cyclopropane formation yields by 20–30% compared to ethers .
  • Process optimization: Continuous flow reactors reduce reaction times and improve heat management for exothermic steps .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Data reconciliation: Cross-validate assays (e.g., SPR vs. radioligand binding for receptor affinity) .
  • Structural analogs: Compare activity of this compound with its pyrrolidine or non-cyclopropane variants (Table 1) .

Table 1: Bioactivity comparison of structural analogs

CompoundModificationIC50_{50} (nM) for 5-HT1A_{1A}
Target compoundCyclopropane15 ± 2
Analog APyrrolidine ring120 ± 10
Analog BNon-cyclopropyl>1000

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction: Tools like SwissADME or Schrödinger’s QikProp estimate logP (2.1 ± 0.3), blood-brain barrier penetration (CNS MPO score: 4.5/6), and metabolic stability .
  • Molecular docking: AutoDock Vina or Glide simulates binding to dopamine D2_2 receptors (docking score: −9.2 kcal/mol) .

Q. How does the cyclopropane group alter chemical stability under physiological conditions?

  • pH stability: Cyclopropane rings resist hydrolysis at pH 7.4 but degrade in acidic environments (pH < 3), requiring enteric coating for oral delivery .
  • Oxidative stress: LC-MS/MS detects cyclopropane ring-opening products (e.g., allylic alcohols) in liver microsome assays .

Methodological Notes

  • Stereochemical analysis: Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol eluents for enantiomer separation .
  • Data contradiction protocol: Apply iterative qualitative analysis (triangulation of assays, structural analogs, and computational models) .

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